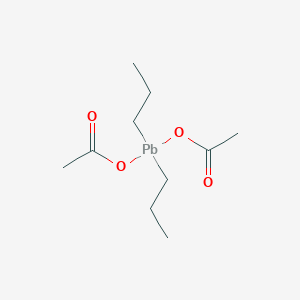

Dipropyl lead diacetate

Description

Historical Trajectories of Organometallic and Organolead Chemistry

The origins of organometallic chemistry can be traced back to 1760 with Louis Claude Cadet de Gassicourt's isolation of cacodyl, an organoarsenic compound. wikipedia.orguga-editions.com This was followed by several landmark discoveries in the 19th century, including Zeise's salt in 1827, Edward Frankland's synthesis of diethylzinc (B1219324) in 1849, and Ludwig Mond's discovery of nickel carbonyl in 1890. wikipedia.orguga-editions.com The 20th century saw a significant expansion of the field, marked by the development of Grignard reagents and the Nobel Prize-winning work of Ernst Fischer and Geoffrey Wilkinson on metallocenes. wikipedia.org

The specific field of organolead chemistry began in 1853 when German chemist Carl Jacob Löwig reported the first synthesis of alkyllead compounds by reacting ethyl iodide with a lead-sodium alloy. acs.orgwikipedia.orgebi.ac.uk Shortly after, in 1858, the first fully characterized organolead compound, hexaethyldilead, was synthesized. wikipedia.orgwiley.com A pivotal moment in the history of these compounds was the discovery of tetraethyllead's (TEL) anti-knock properties in 1921 by Thomas Midgley Jr. at General Motors, which led to its widespread industrial production and use as a gasoline additive. wikipedia.orgebi.ac.ukwiley.com While this application dominated the perception of organolead compounds for decades, research also explored their use as polymerization catalysts and polymer stabilizers. wiley.com

Defining Characteristics of Organolead Compounds within Organometallic Chemistry

Organolead compounds are distinguished by the nature of the carbon-lead bond. As lead is the heaviest element in Group 14, the C-Pb bond has specific properties relative to its lighter congeners (C-C, C-Si, C-Ge, C-Sn). wikipedia.orgwiley.com

Key characteristics include:

Bond Strength and Length : The C-Pb bond is notably weak and long. For instance, the C-Pb bond in tetramethyllead (B1204573) has a dissociation energy of approximately 204 kJ/mol and a bond length of 222 pm. wikipedia.org This is significantly weaker and longer than the C-Sn bond in tetramethyltin (B1198279) (297 kJ/mol, 214 pm). wikipedia.org

Reactivity : The weakness of the C-Pb bond facilitates its easy homolytic cleavage under the influence of heat or light, leading to the formation of free radicals. wikipedia.orgtaylorfrancis.com This property was fundamental to tetraethyllead's function as a radical initiator to prevent engine knocking. wikipedia.org

Oxidation State : In organolead chemistry, the lead(IV) oxidation state is remarkably dominant. This contrasts with inorganic lead chemistry, where the lead(II) state is more common due to the inert pair effect. wikipedia.orgwikipedia.org In compounds with electronegative elements like oxygen or halides, the inert pair effect stabilizes the 6s electrons, favoring the Pb(II) state. wikipedia.orgwikipedia.org However, when bonded to carbon, which has a similar electronegativity, sp³ hybridization is favorable, and the Pb(IV) state prevails. wikipedia.org

| Bond | Dissociation Energy (kJ/mol) | Bond Length (pm) |

|---|---|---|

| C-Sn (in Tetramethyltin) | 297 | 214 |

| C-Pb (in Tetramethyllead) | 204 | 222 |

Classification and Scope of Organolead(IV) Compounds, Including Diacetates

Organolead(IV) compounds are generally classified using the formula RₙPbX₄₋ₙ, where 'R' is an organic substituent (like alkyl or aryl groups) and 'X' is an inorganic substituent (such as a halide, hydroxide, or acetate). wikipedia.org The value of 'n' can range from 1 to 4.

The main classes are:

Tetraorganolead (R₄Pb) : All four bonds to the lead atom are with carbon. Example: Tetraethyllead (B6334599).

Triorganolead (R₃PbX) : Three organic groups and one inorganic group are attached to lead. Example: Triethyllead chloride.

Diorganolead (R₂PbX₂) : Two organic and two inorganic groups are attached to lead. Dipropyl lead diacetate falls into this category.

Monoorganolead (RPbX₃) : One organic group and three inorganic groups are attached to lead. Example: p-Methoxyphenyllead triacetate. wikipedia.org

Diorganolead diacetates, such as this compound, are part of this classification. These compounds can be synthesized through various methods, including metal-metal exchange reactions. For instance, diaryllead diacetates can be prepared via a boron-lead exchange. iupac.org

| Classification | General Formula | Example Compound |

|---|---|---|

| Tetraorganolead | R₄Pb | Tetraethyllead |

| Triorganolead | R₃PbX | Triethyllead chloride |

| Diorganolead | R₂PbX₂ | This compound |

| Monoorganolead | RPbX₃ | p-Methoxyphenyllead triacetate |

Properties

CAS No. |

18279-19-1 |

|---|---|

Molecular Formula |

C10H20O4P |

Molecular Weight |

411 g/mol |

IUPAC Name |

[acetyloxy(dipropyl)plumbyl] acetate |

InChI |

InChI=1S/2C3H7.2C2H4O2.Pb/c2*1-3-2;2*1-2(3)4;/h2*1,3H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |

InChI Key |

OWZDEEMTMBEBJY-UHFFFAOYSA-L |

SMILES |

CCC[Pb](CCC)(OC(=O)C)OC(=O)C |

Canonical SMILES |

CCC[Pb](CCC)(OC(=O)C)OC(=O)C |

Synonyms |

Di(acetoxy)dipropylplumbane |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Elucidation of Organolead Diacetates

General Synthetic Strategies for Organolead Carboxylates

The synthesis of organolead carboxylates, including diacetates, can be achieved through several general methods. One common approach involves the reaction of organolead compounds with carboxylic acids. Another significant strategy is the plumbation of aromatic compounds using lead tetraacetate (Pb(OAc)4), which is particularly effective for aromatics that are more reactive than fluorobenzene. iupac.org This method, however, is not suitable for preparing alkyllead compounds. researchgate.net

Additionally, exchange reactions, such as tin-lead (Sn-Pb) and boron-lead (B-Pb) exchanges, provide versatile routes to various organolead triacetates, including aryl, vinyl, and alkynyl derivatives. iupac.org For instance, diaryllead diacetates can be synthesized from the reaction of organo-lithio compounds with lead(II) chloride. researchgate.net The formation of lead carboxylates can also occur through reactions between lead-containing pigments and free fatty acids present in binders like linseed oil. scielo.br

A general representation of the synthesis of an aryllead triacetate from an arene and lead tetraacetate is as follows: CH3OC6H5 + Pb(OAc)4 → CH3OC6H4Pb(OAc)3 + HOAc wikipedia.org

Precursor Chemistry in Organolead Diacetate Synthesis

The choice of precursors is critical in the synthesis of organolead diacetates. Lead tetraacetate (Pb(OAc)4) is a key reagent for introducing lead into organic molecules. wikipedia.orgwikipedia.org It is a strong oxidizing agent and a source of acetoxy groups. wikipedia.orgcollegedunia.com It is typically prepared by treating red lead (Pb3O4) with acetic acid and acetic anhydride. wikipedia.orgorientjchem.org

For the synthesis of specific organolead diacetates like diphenyllead diacetate, tetraorganolead compounds such as tetraphenyllead (B147485) can be reacted with lead tetraacetate. researchgate.net However, this redistribution reaction does not work for preparing triphenyllead acetate (B1210297) or for alkyllead compounds. researchgate.net Diorganolead dihalides, such as diphenyllead dichloride, can also serve as precursors for diacetate synthesis. researchgate.net

Tetrapropyllead, an organometallic compound with lead bonded to propyl groups, is another relevant precursor in the broader context of organolead chemistry. solubilityofthings.com While its direct use in the synthesis of dipropyl lead diacetate is not explicitly detailed in the provided results, the general reactivity of tetraalkyllead compounds suggests its potential role. The metabolism of tetrapropyllead to the trialkyl form is slower than that of tetraethyllead (B6334599), which may influence its reactivity in synthetic applications. epa.govepa.gov

The following table summarizes key precursors and their roles:

| Precursor | Role in Synthesis |

|---|---|

| Lead Tetraacetate (Pb(OAc)4) | Primary reagent for introducing lead and acetoxy groups. wikipedia.orgwikipedia.org |

| Tetraorganolead Compounds (e.g., Tetraphenyllead) | Reacts with lead tetraacetate to form diorganolead diacetates. researchgate.net |

| Diorganolead Dihalides (e.g., Diphenyllead dichloride) | Precursor for diacetate synthesis through ligand exchange. researchgate.net |

Reaction Mechanisms in Organolead Diacetate Formation

Oxidative diacetoxylation is a key pathway in the formation of organolead diacetates. Lead tetraacetate is a powerful oxidizing agent used for various transformations, including the acetoxylation of C-H bonds. wikipedia.orgcollegedunia.com The cleavage of 1,2-diols by lead tetraacetate proceeds through a cyclic intermediate. juniperpublishers.com While direct oxidative diacetoxylation of a dipropyllead species to this compound is not explicitly described, the general reactivity of lead tetraacetate in oxidation reactions is well-established. collegedunia.comjuniperpublishers.com

Ligand exchange, or ligand substitution, is a fundamental process in the synthesis of organolead diacetates where one ligand is replaced by another. savemyexams.comsavemyexams.comlibretexts.org This can involve the partial or complete substitution of ligands. savemyexams.com For example, a prochiral diorganolead diacetate can be prepared through plumbylation followed by transmetallation, and the acetate groups can then be substituted by other ligands like iodide. researchgate.net

The reaction of aryllead triacetates with nucleophiles is believed to proceed through an initial ligand exchange. iupac.org In some cases, this can involve the displacement of an acetate group by a nucleophile to form a diorganolead intermediate. wikipedia.org The stability of the resulting complex is a driving force for ligand exchange. savemyexams.com The size of the incoming ligand can also influence the coordination number of the final complex. savemyexams.com

Catalysts can play a significant role in the synthesis of organolead compounds. For instance, the redistribution reaction between lead tetraacetate and tetraphenyllead to form diphenyllead diacetate can be catalyzed by mercury diacetate. researchgate.net Palladium and copper catalysts have been used for the homocoupling of organolead triacetates to form biaryls and diynes. tandfonline.com

In some cases, compounds that are typically considered reagents can act as catalysts. For example, in oxyplumbation reactions, an organolead alkoxide can act as a catalyst as it is regenerated in a subsequent step. wikipedia.org The presence of certain ligands, such as pyridine (B92270), can also accelerate reactions involving aryllead triacetates, and this effect is sometimes referred to as catalysis. wikipedia.orgox.ac.uk The rate of arylation reactions of aryllead(IV) tricarboxylates can be significantly increased in the presence of catalysts like 1,10-phenanthroline (B135089). ox.ac.ukresearchgate.net

The table below shows examples of catalysts used in organolead synthesis:

| Catalyst | Reaction |

|---|---|

| Mercury Diacetate | Redistribution of lead tetraacetate and tetraphenyllead. researchgate.net |

| Palladium/Copper Compounds | Homocoupling of organolead triacetates. tandfonline.com |

Ligand Exchange Mechanisms in Diacetate Synthesis

Directed Synthesis of Specific Organolead Diacetate Analogues

The directed synthesis of specific organolead diacetate analogues often relies on controlling the stoichiometry of the reactants and utilizing specific precursor chemistry. researchgate.netgoogle.co.id For instance, diaryllead diacetates can be prepared in high yield through the reaction of a diaryllead diacetate precursor with the appropriate reagents. iupac.org

A synthetic route to a chiral triorganolead halide has been described, which starts with the preparation of a prochiral diorganolead diacetate. researchgate.net This demonstrates the ability to introduce specific functional groups and stereochemistry into organolead compounds. The synthesis of specific analogues like diphenyllead diacetate can be achieved by reacting lead tetraacetate with tetraphenyllead. researchgate.net Controlling the stoichiometry is crucial for achieving the desired product, as seen in the synthesis of various metal-organic frameworks. nih.gov

Formation of Dialkyllead Diacetates

The synthesis of dialkyllead diacetates, such as this compound, is less commonly documented than their aryl counterparts. However, general synthetic methodologies applicable to this class of compounds have been established. These routes often involve the manipulation of other organolead precursors.

One established method involves the reaction of a dialkyllead sulfite (B76179) with an appropriate acid to yield the corresponding dialkyllead salt. For instance, diethyllead (B1201037) sulfite can be treated with an acid to form diethyllead salts. researchgate.net Another approach is the disproportionation of certain dialkyllead salts, a reaction that can be quite facile for this class of compounds. researchgate.net

While the direct synthesis from tetraalkyllead compounds via redistribution reactions is a common strategy for other organometallics, it has been noted that this method does not proceed effectively for alkyllead compounds to produce triphenyllead acetate, in contrast to its successful application for phenyllead derivatives.

A general route to tetraalkyllead compounds, which can be precursors to dialkyllead diacetates, involves the reaction of a Grignard reagent with lead chloride. wikipedia.org For example, methylmagnesium chloride reacts with lead chloride to form tetramethyllead (B1204573). wikipedia.org Subsequent conversion to the diacetate would be required.

The stability of dialkyllead compounds can be a significant factor in their synthesis and handling. Dialkyllead dihalides are known to decompose slowly, particularly when in solution. core.ac.uk The stability of tetraalkylleads (R₄Pb) is also dependent on the nature of the alkyl group; compounds with secondary alkyl groups are generally less stable than those with primary alkyl groups due to steric hindrance.

Table 1: Synthetic Approaches to Dialkyllead Diacetates

| Starting Material | Reagent(s) | Product | Notes |

|---|---|---|---|

| Dialkyllead Sulfite | Appropriate Acid | Dialkyllead Salt | A new, unambiguous preparation method. researchgate.net |

| Dialkyllead Salts | (Self-reaction) | Various organolead species | Occurs readily via disproportionation. researchgate.net |

| Lead Chloride | Grignard Reagent (e.g., R-MgX) | Tetraalkyllead | Precursor for further conversion. wikipedia.org |

Routes to Diaryllead Diacetates

The synthesis of diaryllead diacetates is well-established, with several reliable methods available. These routes often utilize lead tetraacetate or aryllead triacetates as key starting materials and frequently involve transmetalation reactions.

A prominent method is the reaction of aryllead triacetates with arylboronic acids. rsc.orgresearchgate.net This transmetalation reaction provides a high-yield route to diaryllead diacetates. rsc.orgresearchgate.net Similarly, reacting aryllead triacetates with vinylboronic acids produces aryl(vinyl)lead diacetates, and symmetrical divinyllead diacetates can be obtained from the reaction of vinylboronic acids with lead tetraacetate. rsc.org

Another effective transmetalation strategy involves the use of organotin reagents. Anhydrous monoaryllead triacetates can be prepared by the arylation of lead tetraacetate with tri-n-butylaryltin (ArSn(C₄H₉-n)₃) in the presence of a mercury(II) trifluoroacetate (B77799) catalyst. researchgate.net This procedure has been adapted to afford diaryllead diacetates with high purity. researchgate.net

Direct plumbylation of aromatic compounds represents another synthetic avenue. Certain arene compounds can react directly with lead tetraacetate in an electrophilic aromatic substitution to yield aryllead compounds. wikipedia.org For example, anisole (B1667542) reacts with lead tetraacetate to form p-methoxyphenyllead triacetate, a precursor for diaryllead diacetates. wikipedia.org The reaction can be accelerated by the presence of dichloroacetic acid. wikipedia.org

Redistribution reactions can also be employed. These reactions involve the equilibration of organic substituent groups among mixtures of organolead compounds. cdnsciencepub.com

Table 2: Synthetic Routes to Diaryllead Diacetates

| Starting Material(s) | Reagent(s)/Catalyst | Product Type | Key Features |

|---|---|---|---|

| Aryllead Triacetate | Arylboronic Acid | Diaryllead Diacetate | High-yield transmetalation. rsc.orgresearchgate.net |

| Lead Tetraacetate | Vinylboronic Acid | Divinyllead Diacetate | Access to symmetrical diorganolead diacetates. rsc.org |

| Lead Tetraacetate | Tri-n-butylaryltin / Hg(OCOCF₃)₂ | Diaryllead Diacetate | High-purity products via transmetalation. researchgate.net |

| Arene (e.g., Anisole) | Lead Tetraacetate | Aryllead Triacetate | Direct electrophilic aromatic substitution (plumbylation). wikipedia.org |

| Organolead Compounds | (Self-reaction/catalyst) | Mixed Organolead Species | Equilibration via redistribution reactions. cdnsciencepub.com |

Reactivity, Transformation, and Ligand Dynamics of Dipropyl Lead Diacetate

Fundamental Reactivity Patterns of Organolead(IV) Diacetates

Organolead(IV) compounds, such as dipropyl lead diacetate, exhibit a range of characteristic reactions. The carbon-lead bond is notably weak, predisposing these compounds to homolytic cleavage, which results in the formation of free radicals. wikipedia.orgchemeurope.com This reactivity has been historically harnessed, for instance, in the use of tetraethyllead (B6334599) as a radical initiator for anti-knocking purposes in gasoline. chemeurope.com General reaction types for aryl and vinyl organoleads include transmetalation, particularly with boronic acids, and acid-catalyzed heterocyclic cleavage. chemeurope.com

Ligand exchange, or ligand substitution, is a fundamental process in the chemistry of organolead(IV) acetate (B1210297) complexes, where one ligand is replaced by another. savemyexams.com This can lead to the formation of a new, more stable complex. savemyexams.com Such reactions can involve the partial or complete substitution of the original ligands. savemyexams.com

In the context of organolead(IV) triacetates, ligand exchange is often the initial step in reactions with nucleophiles. iupac.org For example, in the arylation of phenols, the reaction mechanism is believed to commence with the nucleophilic displacement of an acetate group by the phenolic group, forming a diorganolead intermediate. wikipedia.orgchemeurope.com This initial ligand exchange is crucial for the subsequent coupling reaction to occur. iupac.org The presence of a coordinating base, such as pyridine (B92270), is often required to facilitate this process, presumably by binding to the lead center. wikipedia.orgchemeurope.com The effectiveness of the coordinating base can vary, with bases like 1,10-phenanthroline (B135089) and 2,2'-bipyridyl showing greater efficacy than pyridine in certain arylations. iupac.org

The nature of the incoming ligand can also influence the coordination number and geometry of the resulting complex. savemyexams.com For instance, the replacement of smaller ligands like water with larger ones like chloride can lead to a change in coordination. savemyexams.comlibretexts.org While specific studies on this compound are limited, the general principles of ligand exchange in organolead(IV) acetates provide a framework for understanding its potential reactivity. The exchange process is often reversible, with the equilibrium position influenced by the concentration of the participating ligands. libretexts.org

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. khanacademy.org In these reactions, one species is oxidized (loses electrons), and another is reduced (gains electrons). khanacademy.org The oxidation state of an atom in a molecule can be used to identify redox reactions; an increase in oxidation number signifies oxidation, while a decrease indicates reduction. khanacademy.org

Organolead(IV) compounds like this compound are potent oxidizing agents. thermofisher.com This is a noteworthy characteristic, as inorganic lead compounds typically favor the Pb(II) state due to the inert-pair effect. wikipedia.org In the context of organolead chemistry, the Pb(IV) state is more dominant. wikipedia.org The redox chemistry of organolead(IV) diacetates is central to many of their synthetic applications. For example, the reaction of lead tetraacetate with certain arene compounds to form aryllead triacetates is an electrophilic aromatic substitution that involves the lead(IV) center. wikipedia.orgchemeurope.com

The principles of oxidation reactions involving lead(IV) acetate have been compared to those of the isoelectronic mercury(II) and thallium(III) acetates, particularly in their reactions with nitrogen compounds. acs.org Biological systems also utilize redox reactions, employing specialized oxidizing agents like NAD⁺ and FAD. libretexts.org While not directly related to this compound, these biological systems provide a broader context for understanding the principles of controlled oxidation. libretexts.org

Organolead compounds are effective reagents in coupling reactions, particularly for the formation of carbon-carbon bonds. chemeurope.comfiveable.me They are generally more reactive than their organotin counterparts, which makes them suitable for synthesizing sterically hindered biaryls. wikipedia.orgchemeurope.com These reactions often proceed through a sequence of steps including oxidative addition, transmetalation, and reductive elimination, frequently catalyzed by transition metals like palladium. fiveable.me

A notable application of organolead compounds is in the arylation of various nucleophiles. For instance, aryllead triacetates can react with phenols and dicarbonyl compounds. iupac.org The mechanism for these reactions is believed to involve an initial ligand exchange, followed by ligand coupling. iupac.org This process is sensitive to the electronic properties of the reactants; for example, phenols with greater π-donor capacity react faster. iupac.org The reaction often shows a preference for arylation at an ortho position, suggesting an electrophilic character of the aryl group being transferred. iupac.org

The coupling reactions are not limited to C-C bond formation. Organolead compounds can also participate in the formation of C-heteroatom bonds. The arylation of amines using organolead triacetates is one such example. iupac.org Palladium-catalyzed cross-coupling reactions have also been developed, expanding the scope of organolead reagents to include reactions with terminal alkynes and olefins. acs.org

The general mechanism for these coupling reactions often rules out a free radical pathway, as they are insensitive to radical scavengers. wikipedia.orgchemeurope.com Instead, a mechanism involving a diorganolead intermediate formed after ligand exchange is more likely. wikipedia.orgchemeurope.com

The oxidative decarboxylation of carboxylic acids by lead(IV) acetate is a well-established reaction that leads to products such as alkenes and alkyl acetates. nbu.ac.inpsgcas.ac.in This reaction involves the conversion of the lead(IV) carboxylate to a lead(II) species, carbon dioxide, and products arising from the oxidation of the alkyl group. nbu.ac.in

The mechanism of this decarboxylation has been a subject of study. Early work suggested a direct two-equivalent process, forming a Pb(II) salt and an acyloxonium intermediate that subsequently decarboxylates. nbu.ac.in This pathway was proposed based on the isolation of products characteristic of a carbonium ion intermediate and the lack of evidence for free radicals. nbu.ac.in

However, other studies on the decomposition of lead tetraacetate itself suggested the involvement of one-electron changes, indicating a possible free radical pathway. nbu.ac.in It is now understood that the reaction can proceed through both a carbonium ion pathway and a non-carbonium ion pathway involving the intermediacy of organolead species. rsc.org The non-carbonium ion route can lead to acetates with retention of stereochemistry. rsc.org The Kochi reaction, a variation of the Hunsdiecker reaction, utilizes lead tetraacetate and a lithium halide for the decarboxylation of carboxylic acids to alkyl halides, proceeding through a radical mechanism. psgcas.ac.in

The specific pathway followed can be influenced by the structure of the carboxylic acid. For instance, the decarboxylation of bicyclic acids with lead tetraacetate has been shown to yield acetates through this dual mechanism. rsc.org The presence of a nearby double bond can also influence the reaction outcome, sometimes leading to the formation of lactones. psgcas.ac.in

Coupling and Substitution Reactions Facilitated by Lead Centers

Stereochemical Aspects of Reactivity

The stereochemical outcome of reactions involving organometallic compounds is a critical aspect of their chemistry. researchgate.netacs.org When a reaction occurs at a chiral center, the stereochemistry can be retained, inverted, or lead to a mixture of products. lumenlearning.com

In the context of organolead compounds, the stereochemistry of substitution reactions can be complex. For reactions that proceed in a single, concerted step, a specific stereochemical outcome, such as inversion of configuration, is often observed. lumenlearning.com An example of this is the SN2 reaction. lumenlearning.com Conversely, reactions that proceed through intermediates, such as the SN1 reaction which forms a carbocation, can lead to racemization, resulting in a 50:50 mixture of enantiomers. lumenlearning.com

For decarboxylation reactions mediated by lead tetraacetate, the stereochemistry of the products has provided insight into the reaction mechanism. In some cases, such as the oxidative decarboxylation of certain optically active acids, the resulting acetate product has been found to be optically active, indicating at least partial retention of stereochemistry. nbu.ac.in This suggests that the reaction does not proceed entirely through a free, symmetrical carbonium ion. The formation of optically active products can be explained by the involvement of a classical norbornyl cation-acetate ion pair, where ion-pair collapse competes with rearrangement. nbu.ac.in

Furthermore, studies on the decarboxylation of bicyclic acids have shown that the non-carbonium ion pathway can lead to acetates with retention of stereochemistry, pointing to the involvement of an organolead intermediate. rsc.org The ability to control or predict the stereochemical outcome is crucial for the application of these reactions in asymmetric synthesis.

Kinetic and Thermodynamic Studies of Reaction Pathways

The study of reaction kinetics provides information about the rate of a reaction, while thermodynamics describes the energy changes and the extent to which a reaction proceeds to completion. youtube.com Both are essential for understanding the mechanisms of chemical reactions. samipubco.comlibretexts.org

For organolead compounds, the rate of reaction can be influenced by various factors. In arylation reactions of phenols with organolead triacetates, the reaction rate is dependent on the π-donor capacity of the phenol, with more electron-rich phenols reacting faster. iupac.org The choice of coordinating base also affects the reaction rate, with some bases being more effective catalysts than others. iupac.org

Coordination Chemistry and Advanced Structural Characterization

Coordination Environments of Lead in Organolead Diacetate Complexes

The coordination environment of the lead atom in organolead diacetate complexes is a critical determinant of their structure and reactivity. In organometallic compounds, the metal-carbon bond is typically highly covalent. drhuang.com For organolead compounds, the chemistry is predominantly that of the tetravalent lead state. researchgate.net

The acetate (B1210297) group can act as a versatile anionic ligand, capable of adopting various coordination modes, which in turn influences the geometry of the resulting complex. solubilityofthings.com The coordination number of lead in its complexes can vary, with lead(II) ions displaying coordination numbers from 5 to 8, resulting in either hemidirected or holodirected coordination environments. rsc.org In some dimeric lead hydroxamate complexes, an irregular five-coordinate geometry around the lead atom has been observed. iaea.org The structure of related diaryllead dinitrate dihydrates reveals that the water molecules are present as water of crystallization. researchgate.net

In more complex systems, such as those involving additional ligands, the coordination sphere of lead can be further modified. For instance, in the presence of pyridine (B92270), it is believed that an intermediate is formed where the lead atom is coordinated to at least two nitrogen atoms. iupac.org This interaction is supported by NMR spectroscopic studies showing a downfield shift of the ortho hydrogens of p-anisyllead triacetate upon addition of pyridine. iupac.org In some lead complexes with N-donor chelating ligands, diverse structures including dinuclear and chain structures have been observed, often further connected by π−π interactions. acs.org

Spectroscopic Techniques for Structural Elucidation of Organolead Diacetates

A variety of spectroscopic techniques are employed to determine the structure, composition, and properties of organometallic compounds like dipropyl lead diacetate. drhuang.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organolead compounds in solution. Both ¹H and ¹³C NMR provide valuable information about the organic moieties bonded to the lead atom. ilpi.com The chemical shifts and coupling constants can reveal details about the electronic environment and connectivity of the atoms. scispace.com

For instance, in studies of related organolead compounds, ¹H and ²⁰⁷Pb NMR spectroscopy have been used to characterize the species in solution. iupac.org The failure to observe certain intermediates by NMR can also provide indirect evidence for their transient nature. iupac.org The addition of coordinating solvents like pyridine can cause significant shifts in the NMR spectra, indicating direct interaction with the lead center. iupac.org

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering insights into its chemical structure and bonding. nih.gov IR spectroscopy is particularly sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. reddit.com

In the context of organolead diacetates, these techniques can be used to identify the characteristic vibrations of the propyl groups and the acetate ligands. The positions and intensities of the carbonyl stretching frequencies (ν(C=O)) of the acetate groups can indicate their coordination mode (e.g., monodentate, bidentate, bridging). scribd.com Analysis of the far-infrared region can provide information on the lead-carbon and lead-oxygen stretching vibrations. scribd.com Studies on related diaryllead dinitrate dihydrates have utilized IR spectroscopy to confirm the presence of water of crystallization. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation patterns of organolead compounds. Soft ionization techniques like electrospray ionization (ESI) are particularly useful for analyzing organometallic species directly from solution with minimal fragmentation. upce.cz

ESI-MS can be used to identify the parent ion of this compound and its various adducts or fragments. The isotopic pattern of lead is a characteristic signature that aids in the identification of lead-containing ions in the mass spectrum. In related organolead compounds, ESI-MS has been used to suggest polymeric structures in the solid state. researchgate.net The fragmentation patterns observed in the mass spectrum can provide further structural information by showing the sequential loss of ligands.

Crystallographic Analysis of Organolead Diacetate Structures

Computational Chemistry Approaches for Electronic Structure and Bonding

Computational chemistry provides a theoretical framework to understand the electronic structure and bonding in organolead compounds. researchgate.net Methods based on density functional theory (DFT) can be used to calculate molecular orbitals, electron density distributions, and the nature of the chemical bonds. rsc.org

Advanced Analytical Methodologies for Organolead Diacetate Speciation

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of organolead speciation analysis, providing the means to separate complex mixtures of organolead compounds prior to their detection. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analytes.

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. science.gov For ionic organolead compounds like dipropyl lead diacetate, which are non-volatile, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. science.gov This typically involves alkylation, such as propylation or butylation, using Grignard reagents or other agents like sodium tetrapropylborate. oup.comnih.govnih.gov

The coupling of GC with atomic spectrometry detectors provides high sensitivity and element-specific detection.

GC-Microwave-Induced Plasma Atomic Emission Spectrometry (GC-MIP-AES): This technique offers increased sensitivity and requires smaller sample sizes, simplifying sample preparation. oup.com It has been successfully used for the speciation analysis of ionic organolead compounds in various matrices. oup.comnih.gov

GC-Inductively Coupled Plasma Time-of-Flight Mass Spectrometry (GC-ICP-TOFMS): This hyphenated technique provides extremely low detection limits, often in the femtogram range (10-15 fg as Pb). nih.gov The accuracy of this system can be confirmed by analyzing standard reference materials. nih.gov

Multicapillary Gas Chromatography (MCGC): This approach significantly reduces analysis time, allowing for the baseline separation and quantification of tetraalkyllead species in as little as 10 seconds, a substantial improvement over the 10-20 minutes required by conventional GC methods. rsc.org

| GC-Based Method | Detector | Typical Detection Limits | Key Features |

| GC-MIP-AES | Microwave-Induced Plasma Atomic Emission Spectrometry | ng/L range | Increased sensitivity, reduced sample size. oup.com |

| GC-ICP-TOFMS | Inductively Coupled Plasma Time-of-Flight Mass Spectrometry | 10-15 fg (as Pb) | Extremely low detection limits, high accuracy. nih.gov |

| MCGC-MIP-AES | Microwave-Induced Plasma Atomic Emission Spectrometry | < 1 µg/L | High sample throughput (approx. 100 samples/hour). rsc.org |

High-performance liquid chromatography (HPLC) is an alternative separation technique that is particularly useful for non-volatile or thermally labile compounds, as it does not require a derivatization step to increase volatility. core.ac.uk However, the separation power of HPLC for organometallic species can sometimes be lower than that of GC. core.ac.uk

Coupling HPLC with sensitive detectors is crucial for achieving low detection limits.

HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is a powerful combination for the speciation of ultra-trace organolead compounds in aqueous samples. nih.gov Online solid-phase extraction (SPE) can be incorporated to preconcentrate the analytes, significantly lowering detection limits to the sub-ng/L level. nih.gov

HPLC-Laser-Enhanced Ionization (LEI) Spectrometry: This method offers very high sensitivity for the measurement of organolead species, even in complex biological and environmental matrices that contain high levels of easily ionized elements. rsc.orgrsc.org

| HPLC-Based Method | Detector | Key Features |

| HPLC-ICP-MS | Inductively Coupled Plasma Mass Spectrometry | Suitable for ultra-trace analysis, can be coupled with online preconcentration. nih.gov |

| HPLC-LEI | Laser-Enhanced Ionization Spectrometry | Very sensitive, effective in complex matrices. rsc.orgrsc.org |

Gas Chromatography (GC) Coupled with Atomic Spectrometry

Mass Spectrometric Detection and Isotope Dilution Analysis

Mass spectrometry (MS) is a highly selective and sensitive detection technique that provides information about the mass-to-charge ratio of ions, allowing for the identification and quantification of specific organolead compounds. When coupled with chromatographic separation, such as GC-MS or HPLC-ICP-MS, it becomes a powerful tool for speciation analysis. nih.govnih.gov The use of selected ion monitoring (SIM) mode can further enhance sensitivity for target analytes. uco.es

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for the accurate quantification of organometallic compounds. rsc.org This technique involves spiking the sample with a known amount of an isotopically enriched standard of the analyte. rsc.orgnih.gov By measuring the altered isotopic ratio in the sample, the concentration of the native analyte can be determined with high precision and accuracy, as it corrects for sample loss during preparation and analysis. rsc.orgnih.gov IDMS has been successfully applied to the speciation of organotin compounds and is a valuable tool for organolead analysis, helping to reduce uncertainty in reference material certification. rsc.orgnih.gov

Preconcentration and Derivatization Strategies for Trace Analysis

The analysis of organolead compounds, including this compound, often requires preconcentration and derivatization steps, especially when dealing with trace levels in environmental and biological samples.

Preconcentration techniques are employed to increase the concentration of the analytes to a level that can be detected by the analytical instrument. routledge.com

Solid-Phase Extraction (SPE): This is a common technique where the analytes are adsorbed onto a solid sorbent material from a large volume of sample and then eluted with a small volume of solvent. nih.gov Materials like graphene oxide-bounded silica (B1680970) particles have shown superior performance for the preconcentration of organolead species. nih.gov

In-liner Preconcentration: This method involves injecting a derivatized extract onto a packed liner where the analytes are trapped on a sorbent. rsc.orgrsc.org The solvent is purged, and then the liner is rapidly heated to introduce the analytes into the GC system, achieving detection limits in the sub-ng/dm³ range. rsc.orgrsc.org

Derivatization is a chemical modification process used to improve the analytical properties of a compound, most commonly to increase its volatility and thermal stability for GC analysis. science.gov

Alkylation: Ionic organolead species are frequently converted to their more volatile tetraalkyl derivatives. nih.gov This is often achieved through:

Grignard Reagents: Reagents like propylmagnesium chloride or butylmagnesium chloride are used to propylate or butylate (B1668116) the ionic organolead compounds after their extraction as dithiocarbamate (B8719985) complexes. nih.govrsc.org

Sodium Tetrapropylborate (NaBPr₄): This reagent can be used for in-situ propylation, where derivatization and extraction occur simultaneously, simplifying the procedure. nih.govresearchgate.net

Applications of Speciation Analysis in Organolead Chemistry Research

The speciation analysis of organolead compounds is crucial in various research fields to understand their distribution, transformation, and impact.

Environmental Monitoring: These analytical methods are applied to determine the concentration and species of organolead compounds in environmental samples such as water, snow, and air. nih.govnih.govcapes.gov.br For instance, studies have analyzed rainwater to investigate the atmospheric deposition of organolead compounds. uco.es

Food and Beverage Analysis: Speciation analysis has been used to investigate the presence and levels of organolead compounds in products like wine, where contamination can occur from atmospheric deposition on grapes or from the production process. oup.comnih.gov

Toxicological Studies: By identifying the specific organolead species present in biological tissues, researchers can better assess the toxicity and health risks associated with lead exposure. rsc.org The analysis of standard reference materials like oyster tissue helps validate these methods. rsc.org

Theoretical and Computational Studies of Dipropyl Lead Diacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

The central lead atom in dipropyl lead diacetate is in the +4 oxidation state. The geometry around the lead center is expected to be a distorted tetrahedron. The C-Pb bond is a crucial aspect of its structure. In organolead compounds, the C-Pb bond is known to be relatively weak and long. wikipedia.org For instance, the C-Pb bond length in tetramethyllead (B1204573) is 222 pm, with a dissociation energy of 49 kcal/mol (204 kJ/mol). wikipedia.org The propyl groups in this compound, being slightly larger than methyl groups, would likely result in a marginally longer C-Pb bond. The presence of the electronegative acetate (B1210297) ligands is also a significant factor. Electronegative substituents on lead(IV) are known to destabilize the tetravalent state and shorten the Pb-C bonds. d-nb.info This is attributed to the increased positive charge on the lead atom, which causes a greater contraction of the 6s-orbitals compared to the 6p-orbitals, leading to less effective sp³ hybridization. d-nb.info

The reactivity of this compound is largely dictated by the nature of the lead-carbon and lead-oxygen bonds. The relatively weak C-Pb bond suggests that homolytic cleavage to form propyl radicals is a feasible reaction pathway, a principle utilized in the anti-knocking properties of some organolead compounds. wikipedia.org The acetate groups, being good leaving groups, can also participate in various substitution and cleavage reactions. researchgate.net

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to quantify the molecule's reactivity. researchgate.netacs.org These descriptors provide a theoretical basis for understanding the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Predicted Geometrical and Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Trend | Rationale/Comparison |

| Pb-C Bond Length | ~223-225 pm | Slightly longer than in tetramethyllead (222 pm) due to the larger propyl group. wikipedia.org |

| C-Pb-C Bond Angle | < 109.5° | Expected deviation from ideal tetrahedral geometry due to the bulky propyl groups and electronegative acetate ligands. d-nb.info |

| O-Pb-O Bond Angle | < 109.5° | Distortion from tetrahedral angle due to the bidentate or bridging nature of acetate ligands. |

| C-Pb Bond Dissociation Energy | < 49 kcal/mol | Expected to be slightly weaker than in tetramethyllead due to increased steric hindrance. wikipedia.org |

| HOMO-LUMO Gap | Moderate | Influenced by the lead d-orbitals and the p-orbitals of the ligands. |

| Mulliken Charge on Pb | Positive | Due to the high electronegativity of the acetate ligands. nih.gov |

Note: The values in this table are estimations based on general principles of organolead chemistry and data from similar compounds. Specific computational studies on this compound are required for precise values.

Molecular Dynamics Simulations of Organolead Diacetate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. lumi-supercomputer.eulabxing.com For this compound, MD simulations can provide valuable insights into its interactions with solvents and other molecules, which is crucial for understanding its behavior in solution and its potential applications. acs.org

In an MD simulation, the forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of a system of particles. These simulations can model the conformational dynamics of the propyl chains and the interactions of the acetate ligands with the surrounding environment. rsc.org The flexibility of the propyl groups can be analyzed to understand how they influence the accessibility of the lead center to other reactants.

Simulations in explicit solvent would reveal the nature of the solvation shell around the this compound molecule. acs.org The interactions between the polar acetate groups and polar solvents, as well as the interactions between the nonpolar propyl chains and nonpolar solvents, can be studied. These simulations can also shed light on the potential for aggregation of this compound molecules in solution.

Reaction Pathway Modeling and Energy Landscapes

Computational chemistry allows for the detailed modeling of reaction pathways and the calculation of associated energy landscapes. rsc.org For this compound, this can be applied to understand the mechanisms of its reactions, such as thermal decomposition, ligand substitution, and reactions with other substrates. researchgate.net

For example, the oxidative cleavage of C-C bonds by lead(IV) acetate is a well-known reaction in organic synthesis. rsc.orgacs.orgacs.org Theoretical modeling can elucidate the step-by-step mechanism of such reactions involving this compound, identifying transition states and intermediates. The energy barriers for different potential pathways can be calculated to predict the most likely reaction products.

A plausible reaction to model would be the thermal decomposition of this compound. This could proceed through the homolytic cleavage of the Pb-C bond to generate propyl radicals and a lead(III) species, followed by further reactions. The energy profile for this process, including the activation energy for the initial bond cleavage, can be determined using quantum chemical methods.

Table 2: Hypothetical Energy Profile for a Key Reaction Step of a Dialkyl Lead Diacetate

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Pb-C Bond Homolysis | (CH₃CH₂CH₂)₂Pb(OAc)₂ | [(CH₃CH₂CH₂)·...·Pb(OAc)₂(CH₃CH₂CH₂)]‡ | CH₃CH₂CH₂· + (CH₃CH₂CH₂)Pb(OAc)₂· | 35-45 (Estimated) | > 0 (Endothermic) |

| Acetate Ligand Dissociation | (CH₃CH₂CH₂)₂Pb(OAc)₂ | [(CH₃CH₂CH₂)₂Pb(OAc)·...·OAc]‡ | (CH₃CH₂CH₂)₂Pb(OAc)⁺ + OAc⁻ | 20-30 (Estimated) | > 0 (Endothermic) |

Note: The energy values are hypothetical and for illustrative purposes. Actual values would need to be determined through specific computational studies.

Environmental Transport and Transformation Pathways of Organolead Species

Analytical Reconstruction of Environmental Organolead Historycdc.gov

The history of environmental pollution by organolead compounds can be reconstructed by analyzing their concentrations in environmental archives. rsc.org These archives, such as polar ice cores, lake sediments, and peat bogs, preserve a chronological record of atmospheric deposition. rsc.orgdss.go.thosu.edu

The primary analytical challenge is the detection of extremely low concentrations (trace and ultratrace levels) of different organolead species. rsc.org This requires sophisticated analytical techniques capable of speciation, which is the separate detection and quantification of each distinct organolead compound. e-bookshelf.de

Methodology: The general procedure involves sample collection from an environmental archive, followed by extraction, derivatization, and analysis using a hyphenated technique. Gas chromatography (GC) is commonly used for separation, coupled with a highly sensitive detector for quantification.

Extraction: Organolead compounds are extracted from the sample matrix (e.g., melted ice, sediment digest) into an organic solvent. rsc.org

Derivatization: Ionic alkyllead species (like trialkyllead and dialkyllead) are often not volatile enough for GC analysis. They are converted into more volatile tetraalkyl derivatives through a process called derivatization. Common derivatizing agents include Grignard reagents (e.g., propylmagnesium chloride) or sodium tetrapropylborate (NaBPr₄). uco.es

Analysis: The derivatized extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) or a GC coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS). rsc.orgnih.gov These methods provide high sensitivity and specificity, allowing for the detection of organolead compounds at picogram per milliliter (pg/mL) or even femtogram (fg) levels. uco.esrsc.org

Findings from Environmental Archives:

Ice Cores: Analysis of snow and ice cores from Greenland and the Alps has provided a clear history of organolead pollution. dss.go.thacs.org These studies show a significant increase in organolead deposition corresponding with the rise in leaded gasoline consumption from the 1950s onwards, and a subsequent decline following its phase-out. rsc.orgacs.org No organolead was detected in samples from before 1923, indicating the anthropogenic origin of these pollutants. dss.go.th

Sediment Cores: Lake sediment cores also serve as valuable archives. uni-bayreuth.denumberanalytics.com Studies of sediments in Swiss lakes, for example, show a peak in lead concentrations around 1970. acs.org By analyzing the stable lead isotope ratios (²⁰⁶Pb/²⁰⁷Pb), scientists can distinguish between lead from gasoline additives and natural background lead, further confirming the historical pollution trends. acs.org

Table 2: Analytical Methods for Organolead Speciation in Environmental Samples

| Analytical Technique | Derivatizing Agent | Sample Matrix | Typical Detection Limits (as Pb) |

|---|---|---|---|

| GC-MS | Grignard Reagents (e.g., PrMgCl) | Rainwater | 4-15 ng/L uco.es |

| GC-MS | Sodium tetrapropylborate (NaBPr₄) | Rainwater | 4-12 ng/L uco.es |

| GC-ICP-MS | Grignard Reagents (Propylation) | Environmental Waters | 0.05-0.08 ng/L (10-16 fg) rsc.org |

| GC-MS | Pentylmagnesium bromide | Urban Dust, Sediment | 4-39 pg nih.gov |

Advanced Applications in Materials Science and Catalysis Research

Organolead Diacetates as Catalysts in Organic Synthesis

Organolead compounds, especially those in the Pb(IV) oxidation state like lead tetraacetate, are powerful reagents in organic synthesis. Their utility stems from their ability to act as strong oxidizing agents and to facilitate the formation of new chemical bonds.

Facilitation of Carbon-Carbon Bond Formation

Organolead triacetates are effective reagents for the electrophilic arylation, vinylation, and alkynylation of soft carbon nucleophiles. iupac.orgalfa-chemistry.com These reactions are particularly noteworthy for their unique regioselectivity, often favoring the creation of quaternary carbon centers, which can be challenging to synthesize through other methods. iupac.orgalfa-chemistry.com This reactivity has been harnessed in the synthesis of complex natural products and can lead to the formation of highly hindered structures. iupac.orgalfa-chemistry.com

One of the key reactions facilitated by lead tetraacetate is the oxidative cleavage of carbon-carbon bonds in 1,2-diols (glycols), a transformation known as the Criegee oxidation. geeksforgeeks.org This reaction proceeds through a cyclic intermediate to yield aldehydes and ketones, providing a valuable synthetic alternative to ozonolysis. geeksforgeeks.orgchemtube3d.comlibretexts.org

| Reaction Type | Organolead Reagent | Substrate | Product | Key Feature |

| Electrophilic Arylation | Aryllead Triacetate | β-Dicarbonyls, Phenols | Arylated Carbonyls/Phenols | Formation of quaternary carbon centers. iupac.org |

| Glycol Cleavage | Lead Tetraacetate | 1,2-Diols (Glycols) | Aldehydes, Ketones | Oxidative C-C bond cleavage. geeksforgeeks.orgchemtube3d.com |

| Acetoxylation | Lead Tetraacetate | Alkenes, Arenes | Acetoxy-functionalized compounds | Introduction of an acetate (B1210297) group. wikipedia.org |

Oxidizing Reagent Capabilities in Synthetic Chemistry

Lead tetraacetate, a prominent organolead diacetate, is a potent oxidizing agent used in a variety of synthetic transformations. wikipedia.org It can effect the acetoxylation of benzylic, allylic, and α-oxygen ether C-H bonds. wikipedia.org For instance, it is used in the conversion of dioxane to 2-acetoxy-1,4-dioxane. wikipedia.org

Furthermore, lead tetraacetate serves as an alternative to bromine in the Hofmann rearrangement and is employed in the dehydrogenation of hydrazones and hydrazines. wikipedia.org The oxidizing power of organolead compounds is also central to their role in ligand coupling reactions, where the lead center is reduced from Pb(IV) to Pb(II). iupac.org

Role in Ligand Coupling Reactions

Ligand coupling reactions involving organolead reagents represent a significant area of their application in synthesis. Aryllead triacetates, for example, react with phenols and β-dicarbonyl compounds in a process believed to involve ligand exchange followed by ligand coupling. iupac.org This mechanism entails an initial exchange of ligands to form a diorganolead diacetate intermediate. iupac.orgchemeurope.com Subsequent reductive elimination from this intermediate results in the formation of a new carbon-carbon bond and lead(II) acetate. chemeurope.comwikipedia.org

These reactions are often facilitated by copper catalysts. For instance, copper(II) diacetate has been used to catalyze N- and O-arylation reactions using aryllead triacetates. researchgate.net These reactions proceed under mild, neutral conditions and are highly efficient. researchgate.net The mechanism is thought to involve the formation of an intermediate where the carbon-bound ligands are in a cis arrangement, which allows for the coupling to occur, leading to a thermodynamically favorable reduction of Pb(IV) to Pb(II). iupac.org

Precursors and Components in Advanced Materials

The unique electronic and chemical properties of organolead compounds make them valuable as precursors for a new generation of advanced materials, particularly in the field of optoelectronics and photocatalysis.

Integration into Perovskite Materials for Optoelectronic Applications

Organolead halide perovskites have emerged as highly promising materials for photovoltaic and optoelectronic applications. scielo.org.mx These materials, with the general formula RPbX₃ (where R is an organic cation and X is a halide), exhibit exceptional properties such as broad light absorption, long carrier diffusion lengths, and high power conversion efficiencies in solar cells. scielo.org.mxgreatcellsolarmaterials.com

Lead acetate is a commonly used precursor in the synthesis of these perovskite materials. researchgate.net For example, lead acetate-based precursors have been employed to fabricate flat and homogeneous CH₃NH₃PbI₃ films for use in p-i-n perovskite solar cells, which have demonstrated high reproducibility and low hysteresis. researchgate.net The use of alternative lead sources like lead acetate or lead thiocyanate (B1210189) can influence the resulting perovskite film's quality, stability, and electronic properties. researchgate.netnih.gov The choice of precursor is critical in tuning the material's properties for optimal device performance. scielo.org.mx

| Perovskite Material | Lead Precursor | Key Application | Notable Property |

| CH₃NH₃PbI₃ | Lead(II) Acetate | p-i-n Perovskite Solar Cells | Homogeneous film formation, high reproducibility. researchgate.net |

| CH₃NH₃PbI₃₋ₓ(SCN)ₓ | Lead(II) Thiocyanate | Ambient Air-Fabricated Solar Cells | Improved stability in humid conditions. nih.gov |

| Organolead Halide Nanocrystals | Lead Halides (with organic ammonium (B1175870) halides) | Optoelectronics | Tunable photoluminescence and enhanced stability. scielo.org.mx |

Photocatalytic Applications of Organolead-Based Materials

The excellent optical and charge-transport characteristics of organolead halide perovskites also make them attractive candidates for photocatalysis. researchgate.netresearchgate.net These materials can be tuned to absorb a wide range of the solar spectrum and exhibit high carrier mobility and long carrier lifetimes, which are advantageous for photocatalytic processes like H₂ evolution and CO₂ reduction. researchgate.net

Development of Coordination Polymers with Organolead Moieties

Coordination polymers (CPs) are a class of materials constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks. rsc.orgnih.gov The inclusion of organometallic fragments, such as organolead moieties, into these structures can introduce unique electronic, optical, and catalytic properties. While research into coordination polymers containing specific dialkyllead(IV) moieties like dipropyl lead is a niche area, the principles of their construction can be inferred from the extensive work on lead(II) coordination polymers. nih.govacs.org

The synthesis of these materials typically involves the self-assembly of a metal-containing precursor with a suitable organic linker under specific conditions, often using hydrothermal or sonochemical methods. nih.gov In the case of forming a polymer with a dipropyl lead(IV) moiety, dipropyl lead diacetate would serve as the metallic node. The acetate groups would act as leaving groups, being displaced by multitopic organic ligands that bridge between the dipropyl lead centers to build the polymeric framework.

The architecture of the resulting coordination polymer is highly dependent on the geometry of the organic linker ligand. acs.org For instance, rigid, linear ligands can promote the formation of simple 1D chains, while more complex, angular, or flexible ligands can lead to intricate 2D layers or 3D frameworks. rsc.org The persistent dipropyl groups on the lead atom would be an integral part of the final structure, influencing the polymer's solubility, stability, and steric environment around the metal center.

Table 1: Illustrative Organic Linkers for Lead Coordination Polymers and Their Structural Influence

| Linker Ligand (Acid Form) | Abbreviation | Potential Polymer Structure | Reference |

| Benzene-1,3-dicarboxylic acid | 1,3-H₂bdc | 3D Crystalline Framework | nih.govacs.org |

| 4,4'-Oxybis(benzoic acid) | H₂oba | 2D Layered Structure via π−π stacking | acs.org |

| Adipic acid | H₂adip | Dinuclear units forming 2D layers | acs.org |

| 2,2'-Diphenyldicarboxylic acid | H₂dpdc | 1D Chain Structure | acs.org |

| 4-Pyridinecarboxylic acid | 4-pyc | 2D Coordination Polymer | nih.gov |

This table is illustrative, based on linkers used with lead(II) precursors, and shows the types of ligands that could potentially be used to construct coordination polymers with an organolead moiety like dipropyl lead(IV).

The resulting organolead-containing polymers could be investigated for applications where the properties of both the inorganic lead center and the organic components are synergistic. For example, excited-state interactions between organic and inorganic components in hybrid lead-based semiconductors can facilitate desirable charge and energy transfer processes. rsc.org

Green Chemistry Principles in Organometallic Applications

Green chemistry is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov The application of these principles to organometallic chemistry, and specifically to compounds like this compound, presents both significant challenges and opportunities due to the inherent nature of heavy metals.

The twelve principles of green chemistry provide a guide for sustainable chemical innovation. acs.orgsigmaaldrich.com A core tenet is waste prevention , which prioritizes avoiding waste generation over treating it after the fact. solubilityofthings.com In the synthesis of organometallic compounds, this involves optimizing reactions to achieve high yields and minimize by-products.

Another key principle is atom economy , which aims to maximize the incorporation of all reactant materials into the final product. acs.org Synthetic routes should be designed to be as efficient as possible in this regard. The use of catalysis over stoichiometric reagents is a powerful tool for achieving this, as catalysts can be used in small amounts and facilitate reactions multiple times, thereby reducing waste. epa.govacs.org

The principles of designing less hazardous chemical syntheses and designing safer chemicals are particularly challenging for organolead chemistry due to the toxicity of lead. epa.gov Research in this area would focus on containing the material, preventing exposure, and ensuring that the final products are designed for degradation into innocuous substances at the end of their lifecycle. yale.edu

Further principles with high relevance include:

Safer Solvents and Auxiliaries : Making the use of auxiliary substances like solvents unnecessary or choosing innocuous alternatives. yale.edu

Design for Energy Efficiency : Conducting syntheses at ambient temperature and pressure to minimize energy requirements and their associated environmental and economic impacts. acs.orgsigmaaldrich.com

Reduce Derivatives : Avoiding unnecessary protection/deprotection steps, which require additional reagents and generate waste. acs.orgsigmaaldrich.com

Table 2: Application of Green Chemistry Principles to Organometallic Synthesis

| Green Chemistry Principle | Application in Organometallic Chemistry (e.g., involving Organolead Compounds) | Reference |

| 1. Prevention | Optimize reaction conditions to maximize yield and minimize by-product formation. | yale.edusolubilityofthings.com |

| 2. Atom Economy | Design synthetic pathways that incorporate the maximum number of reactant atoms into the product. | acs.org |

| 3. Less Hazardous Syntheses | Use and generate substances with minimal toxicity to humans and the environment. (A major challenge for lead compounds). | epa.gov |

| 5. Safer Solvents | Replace hazardous organic solvents with water, supercritical fluids, or solvent-free conditions. | yale.edu |

| 8. Reduce Derivatives | Minimize the use of protecting groups to reduce reaction steps and waste. | acs.orgsigmaaldrich.com |

| 9. Catalysis | Employ highly selective catalytic reagents in small amounts instead of stoichiometric reagents. | epa.govacs.org |

| 10. Design for Degradation | Design products that break down into non-harmful substances after use. | yale.edu |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dipropyl lead diacetate with high purity?

- Methodological Answer : Synthesis typically involves reacting lead oxide with propionic acid derivatives under controlled anhydrous conditions. Purification steps, such as recrystallization from acetic acid or ethanol, are critical to minimize byproducts like lead hydroxides. Characterization via X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) can confirm the absence of unreacted precursors .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can identify acetate and propyl functional groups. Elemental analysis (e.g., inductively coupled plasma mass spectrometry, ICP-MS) quantifies lead content, while XRD provides crystallographic data. Thermogravimetric analysis (TGA) assesses thermal stability and hydration states .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. Storage in airtight containers with desiccants prevents hydrolysis. Emergency protocols should include chelation therapy guidelines (e.g., EDTA for lead poisoning) and immediate decontamination procedures .

Advanced Research Questions

Q. How can conflicting toxicity data from in vitro and in vivo studies on this compound be resolved?

- Methodological Answer : Conduct dose-response studies across multiple model organisms to identify species-specific metabolic pathways. Use isotopic tracing (e.g., Pb-208) to track bioaccumulation. Cross-validate findings with computational toxicology models (e.g., QSAR) to reconcile discrepancies .

Q. What experimental designs are optimal for studying the environmental stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Simulate environmental matrices (soil, water) in controlled reactors. Monitor degradation products using high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS). Accelerated aging tests at elevated temperatures can predict long-term stability .

Q. How can researchers address inconsistencies in reported spectroscopic data for this compound complexes?

- Methodological Answer : Standardize sample preparation (e.g., solvent purity, concentration) to reduce artifacts. Collaborate with multiple labs for inter-laboratory validation. Publish raw spectral data in supplementary materials to enable peer scrutiny and meta-analyses .

Q. What strategies mitigate interference from lead-containing byproducts during quantitative analysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.